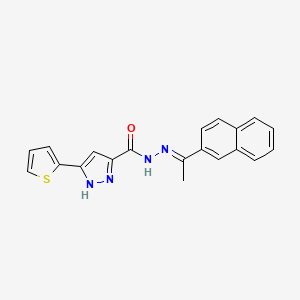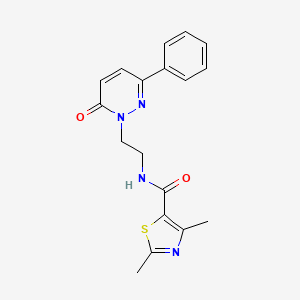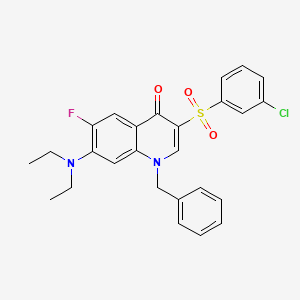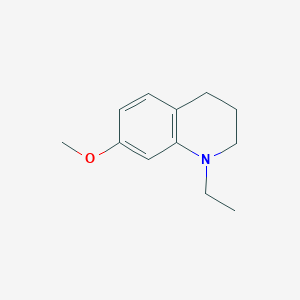
1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline is a compound that falls within the class of tetrahydroisoquinolines, which are heterocyclic chemical structures consisting of a benzene ring fused to a cyclohexane ring with a nitrogen atom. These compounds are of significant interest due to their diverse pharmacological properties and their presence in various natural products and medicinal agents.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives has been explored in several studies. For instance, the synthesis of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives has been achieved from precursors such as N-methyl-laudanosine and N-methyl-noscapine, with a focus on their binding affinity for apamin-sensitive binding sites . Another study reports on the stereospecific and stereoselective synthesis of cis- and trans-1-substituted 7,8-dimethoxy-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolines, with the determination of steric structures via NMR spectroscopy . Additionally, an improved synthesis method for 1,2,3,4-tetrahydroisoquinolines has been reported, which includes the treatment of m-anisaldehyde with potassium cyanide and ethyl chloroformate, followed by hydrogenation .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a nitrogen atom within the heterocyclic framework. The steric structures of these compounds, such as the cis- and trans-diastereomers, can be determined using NMR spectroscopy, which is crucial for understanding their chemical behavior and potential biological activity .
Chemical Reactions Analysis
Tetrahydroisoquinolines undergo various chemical reactions that are essential for their functionalization and potential applications. For example, the Pictet-Spengler reaction is used to synthesize 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, which are a new class of quinones . The Pummerer reaction is another key reaction used for the intramolecular cyclization of N-(aryl)methyl-2-(phenylsulfinyl)ethylamines to form tetrahydroisoquinolines with methoxyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by their molecular structure and substituents. Methoxyl groups, for instance, can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its binding affinity to biological targets . The presence of substituents such as ethyl or methoxyl groups can also impact the compound's solubility, boiling point, and stability.
Wissenschaftliche Forschungsanwendungen
Antibiotic and Antifungal Properties
Helquinoline, a derivative of tetrahydroquinoline, was identified as a new antibiotic from Janibacter limosus. It exhibited notable biological activity against various bacteria and fungi, marking it as a promising compound for future drug development (Asolkar et al., 2004).
Chemical Structure Studies
The structural revision of Hancock alkaloid (-)-Galipeine, a compound related to tetrahydroquinoline, was conducted to match the NMR data of the natural product, demonstrating the meticulous efforts in confirming the structures of complex organic molecules (Davies et al., 2017).
Antiulcer Activity
Several tetrahydroquinoline derivatives were synthesized and tested for their antiulcer activity, showcasing the potential of these compounds in medical treatment (Uchida et al., 1990).
Metal Ion Complexation
Tetrahydroquinoline derivatives were studied for their ability to complex with transition series metal ions, which is crucial for understanding their mode of action and potential use in therapeutic applications (Bailey et al., 1984).
Ocular Hypotensive Action
A novel tetrahydroquinoline analog demonstrated significant ocular hypotensive action in rabbits, indicating its potential as a new treatment for conditions like glaucoma (Pamulapati & Schoenwald, 2011).
Safety and Hazards
Wirkmechanismus
Tetrahydroquinolines are an important structural motif of various natural products and therapeutic lead compounds . They can act as precursors for various alkaloids displaying multifarious biological activities .
The synthesis of tetrahydroquinolines has been a subject of considerable research interest, with various new and environmentally friendly methods being developed . The synthesis often involves multicomponent reactions, which improve the atom economy, selectivity, and yield of the product .
Eigenschaften
IUPAC Name |
1-ethyl-7-methoxy-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-13-8-4-5-10-6-7-11(14-2)9-12(10)13/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTVDFNJBCVQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

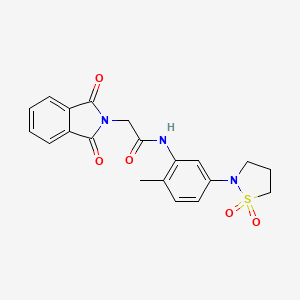
![1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone](/img/structure/B2522117.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2522119.png)
![Ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2522120.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2522121.png)
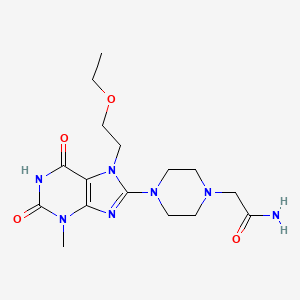
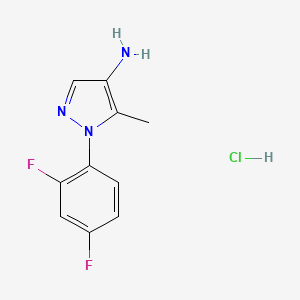

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2522125.png)
